N-(3-chloro-4-methylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
N-(3-CHLORO-4-METHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a chlorinated phenyl group, a triazole ring, and a benzoxazine moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The initial step may include the chlorination of a methylphenyl compound, followed by the formation of a triazole ring through cyclization reactions. The benzoxazine moiety is then introduced via a condensation reaction with appropriate reagents. The final step involves the coupling of the triazole and benzoxazine intermediates with an acetamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process would be a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole or benzoxazine rings, leading to partially or fully reduced products.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, potentially forming new derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving specific solvents, temperatures, and reaction times.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups attached to the phenyl ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential, particularly if it exhibits bioactivity against specific diseases or conditions.
Industry: Its chemical properties may make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.
Mechanism of Action
The mechanism by which N-(3-CHLORO-4-METHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound may inhibit or activate specific enzymes, altering biochemical pathways.
Receptor Interaction: It could bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA Interaction: The compound might interact with nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-CHLORO-4-METHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE include:
4-Methoxyphenethylamine: Known for its use in organic synthesis and as a precursor for other compounds.
2-(4-Chlorophenyl)ethylamine: Another compound with a chlorinated phenyl group, used in various chemical reactions.
Uniqueness
What sets N-(3-CHLORO-4-METHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE apart is its combination of functional groups, which may confer unique chemical and biological properties. The presence of the triazole and benzoxazine rings, along with the chlorinated phenyl group, suggests potential for diverse reactivity and bioactivity.
Properties
Molecular Formula |
C22H22ClN5O3S |
---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[4-methyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H22ClN5O3S/c1-13-8-9-15(10-16(13)23)24-19(29)12-32-22-26-25-21(27(22)3)14(2)28-17-6-4-5-7-18(17)31-11-20(28)30/h4-10,14H,11-12H2,1-3H3,(H,24,29) |
InChI Key |
AUHADSXGQJYZMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)C(C)N3C(=O)COC4=CC=CC=C43)Cl |
Origin of Product |
United States |
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